molecular formula C10H13ClN2O3 B1398587 tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate CAS No. 1269291-05-5

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate

Cat. No.: B1398587
CAS No.: 1269291-05-5
M. Wt: 244.67 g/mol
InChI Key: XYLIXPPZYWDTRA-UHFFFAOYSA-N
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Description

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H13ClN2O3 and a molecular weight of 244.68 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is often used in research and development within the fields of chemistry and biology.

Preparation Methods

The synthesis of tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate typically involves the protection of amines using carbamates. One common method is the use of tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) to protect the amine group . The reaction conditions are generally mild, and the product can be purified through standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate involves its role as a protecting group for amines. It forms a stable carbamate linkage, which can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or heat . This selective deprotection allows for the stepwise synthesis of complex molecules.

Comparison with Similar Compounds

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate can be compared to other carbamate compounds such as:

These comparisons highlight the unique properties of this compound, particularly its stability and selective deprotection under acidic conditions.

Properties

IUPAC Name

tert-butyl N-(6-chloro-4-oxo-1H-pyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-6-5-12-8(11)4-7(6)14/h4-5H,1-3H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLIXPPZYWDTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC(=CC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901143868
Record name Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269291-05-5
Record name Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269291-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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